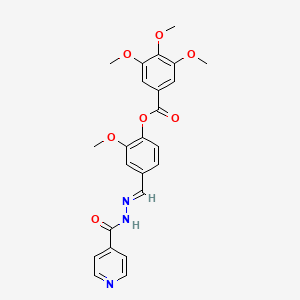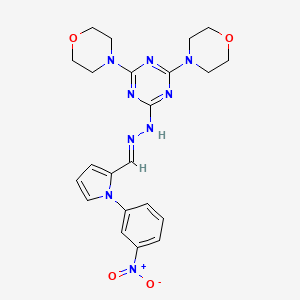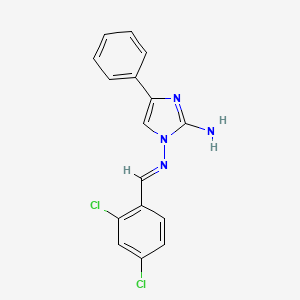
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate
描述
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate, also known as TMB-ICZ, is a compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. It is a member of the family of isonicotinoyl hydrazones, which are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
科学研究应用
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging of lysosomes in live cells. 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to selectively accumulate in lysosomes and emit a bright green fluorescence upon excitation with UV light. This property makes it an ideal tool for studying lysosomal function and dynamics in various biological systems.
Another area of research where 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has shown promise is in the development of new antitumor agents. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. This makes it a potential candidate for the development of new anticancer drugs.
作用机制
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of lysosomal function and the induction of oxidative stress. It has been shown to cause lysosomal membrane permeabilization and release of lysosomal enzymes, leading to apoptosis in cancer cells. It also induces the generation of reactive oxygen species (ROS), which can cause DNA damage and cell death.
Biochemical and Physiological Effects
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to have a number of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of lysosomal enzymes, leading to lysosomal dysfunction and cell death. It also induces the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. In addition, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate in lab experiments is its fluorescent properties, which make it an ideal tool for imaging of lysosomes in live cells. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate. One area of research is the development of new antitumor agents based on its structure and mechanism of action. Another area of research is the development of new fluorescent probes for imaging of lysosomes and other cellular organelles. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate and its potential applications in various biological systems.
属性
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-30-19-11-15(14-26-27-23(28)16-7-9-25-10-8-16)5-6-18(19)34-24(29)17-12-20(31-2)22(33-4)21(13-17)32-3/h5-14H,1-4H3,(H,27,28)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLVETCOYRCLHO-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-benzoic acid 2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3865505.png)
![(6-methoxy-2-naphthyl)[1-(3-methoxypropanoyl)-3-piperidinyl]methanone](/img/structure/B3865509.png)
![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-methoxybenzylidene)benzohydrazide]](/img/structure/B3865514.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B3865527.png)
![4-[1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3865538.png)
![2-{[4-(2-methylphenoxy)butyl]amino}ethanol](/img/structure/B3865539.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)

![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)
![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![2-({6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B3865588.png)